1-Deacetylnimbolinin B

Cytotoxicity Cancer cell lines Nimbolinin limonoids

1-Deacetylnimbolinin B (CAS 76689-98-0, C33H44O9, MW 584.70) is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan. It belongs to the class of highly oxygenated nortriterpenoids characteristic of the Meliaceae family, distinguished by a furan ring at C-17 and a deacetylated C-1 position relative to its parent compound nimbolinin B.

Molecular Formula C33H44O9
Molecular Weight 584.7 g/mol
Cat. No. B15562761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deacetylnimbolinin B
Molecular FormulaC33H44O9
Molecular Weight584.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8-/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1
InChIKeyYOBMBNWOJMLHDF-MNARFBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Deacetylnimbolinin B: A Nimbolinin-Type Limonoid Reference Standard for Natural Product Research and Procurement


1-Deacetylnimbolinin B (CAS 76689-98-0, C33H44O9, MW 584.70) is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan [1]. It belongs to the class of highly oxygenated nortriterpenoids characteristic of the Meliaceae family, distinguished by a furan ring at C-17 and a deacetylated C-1 position relative to its parent compound nimbolinin B [2]. The compound is commercially available at >98% purity for use as an analytical reference standard and for biological evaluation in antifungal, insecticidal, nematicidal, and cytotoxic research programs [3].

Why 1-Deacetylnimbolinin B Cannot Be Replaced by Generic Nimbolinin-Class Limonoids in Experimental Protocols


Nimbolinin-type limonoids share a common carbon skeleton but exhibit profound functional divergence driven by substitution patterns at C-1, C-12, and the acyl groups. 1-Deacetylnimbolinin B differs from nimbolinin B by the absence of an acetyl group at C-1, altering hydrogen-bond donor/acceptor capacity, molecular recognition, and chromatographic retention [1]. Co-occurring analogs such as nimbolinin A, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, and 12-ethoxynimbolinins display distinct tautomeric equilibria, bioactivity spectra, and target engagement profiles [2]. These structural variations translate into measurable differences in cytotoxicity, anti-inflammatory potency, and antifeedant activity—differences that render in-class substitution scientifically invalid without explicit re-validation [3].

Quantitative Differentiation Evidence for 1-Deacetylnimbolinin B Against Closest Structural and Functional Analogs


Cytotoxic Potency of 1-Deacetylnimbolinin B vs. 12-Ethoxynimbolinin F Across Five Human Cancer Cell Lines

Direct head-to-head comparison from the same phytochemical study demonstrates that 1-deacetylnimbolinin B and its co-isolated analogs were evaluated against an identical panel of five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) [1]. While the publication reports quantitative IC50 data for all compounds, 12-ethoxynimbolinin F (compound 2) exhibited low cytotoxic activity with IC50 values exceeding 40 μM for every cell line tested . In contrast, 1-deacetylnimbolinin B, along with other nimbolinin-type limonoids without the 12-ethoxy modification, showed measurable cytotoxicity within a lower micromolar range, consistent with the class-level observation that 12-ethoxy substitution markedly attenuates antiproliferative activity [1].

Cytotoxicity Cancer cell lines Nimbolinin limonoids

Structural Differentiation by C-1 Deacetylation: 1-Deacetylnimbolinin B vs. Nimbolinin B

Nimbolinin B (C35H46O10, MW 626.73) bears an acetyl ester at the C-1 position, whereas 1-deacetylnimbolinin B (C33H44O9, MW 584.70) is the 1-deacetyl derivative, confirmed by NMR and mass spectrometry in the foundational isolation study [1]. This structural difference results in a molecular weight reduction of 42.03 Da and a decrease of one hydrogen-bond acceptor, altering both physicochemical properties (logP, TPSA) and biological recognition. Both compounds were co-isolated from the same Melia toosendan fruit extract, confirming they are distinct natural products rather than artifacts [2].

Structural elucidation Limonoid classification NMR spectroscopy

HPLC Fingerprint Differentiation: 1-Deacetylnimbolinin B Serves as a Chromatographic Marker Distinct from Other Tautomeric Limonoids in Fructus Toosendan

A validated HPLC-ELSD method for fingerprint analysis of Fructus Toosendan successfully resolved and assigned five tautomeric limonoids, including 1-deacetylnimbolinin B (1), nimbolinin B (2), nimbolinin A (3), 1-O-tigloyl-1-O-deacetyl-nimbolinin B (4), and toosendanin (5), in a single chromatographic run [1]. 1-Deacetylnimbolinin B exhibited a linear detection range of 2.324–19 μg, enabling its specific quantification without interference from co-eluting tautomers [1]. This analytical differentiation is critical because nimbolinin-type compounds exist as interconverting 12α/12β-epimeric mixtures, making unambiguous identification dependent on validated separation conditions [2].

HPLC-ELSD Quality control Tautomeric limonoids

Anti-Tuberculosis Activity: 1-Deacetylnimbolinin B Demonstrates Moderate Potency Against Mycobacterium tuberculosis H37Ra Where Class-Level Activity Data Remain Sparse

Screening data indicate that 1-deacetylnimbolinin B inhibits Mycobacterium tuberculosis H37Ra with an IC50 of 6 μM and a MIC of 24 μM [1]. This provides a quantitative benchmark for antimycobacterial evaluation of the nimbolinin chemotype. By class-level inference, many common limonoids (e.g., nimbin, deacetylnimbin, azadirachtin) are practically non-toxic to mammalian cells (IC50 >200 μM) and were not originally profiled for antitubercular activity [2]. The moderate IC50 of 6 μM for 1-deacetylnimbolinin B suggests that the 1-deacetyl substitution pattern may contribute to mycobacterial target engagement relative to other limonoid subclasses, though direct comparative data within the nimbolinin series are not yet available.

Antimycobacterial Mycobacterium tuberculosis Limonoid screening

Formulation-Ready Physical State and Purity Advantage Over Unstandardized Plant Extracts for Reproducible Bioassay

Commercially sourced 1-deacetylnimbolinin B is supplied as a purified powder at >98% purity (HPLC-verified) with defined storage conditions (−20°C, 3 years for powder form) [1]. This contrasts with crude or semi-purified Melia toosendan extracts that contain variable mixtures of tautomeric limonoids (1-deacetylnimbolinin B, nimbolinin B, nimbolinin A, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, and toosendanin) whose relative ratios depend on extraction solvent, plant tissue source, and seasonal variation [2]. Use of the purified single entity eliminates batch-to-batch variability, tautomeric interconversion artifacts during storage, and confounding polypharmacology inherent in multi-component mixtures.

Analytical reference standard Purity specification Procurement quality

High-Value Application Scenarios for 1-Deacetylnimbolinin B Supported by Quantitative Differentiation Evidence


Oncology Hit-Finding: Prioritizing 1-Deacetylnimbolinin B Over 12-Ethoxy Analogs for Cancer Cell Line Screening

In cytotoxicity screening cascades, 1-deacetylnimbolinin B should be selected over 12-ethoxynimbolinin derivatives. Direct comparative data show that 12-ethoxynimbolinin F is essentially inactive (IC50 >40 μM across five cell lines) while 1-deacetylnimbolinin B retains measurable antiproliferative activity [1]. Procurement of the 1-deacetyl compound therefore maximizes the probability of detecting true cytotoxic hits from the nimbolinin chemotype in primary screening.

Quality Control Marker Development for Fructus Toosendan Authentication and Standardization

1-Deacetylnimbolinin B is one of five validated HPLC-ELSD markers for Fructus Toosendan, with a defined linear detection range (2.324–19 μg) and unambiguous chromatographic resolution from co-occurring tautomers including nimbolinin B, nimbolinin A, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, and toosendanin [1]. Pharmacopoeial laboratories and botanical extract manufacturers should procure the purified standard to establish identity, purity, and assay protocols compliant with regulatory quality control frameworks.

Antimycobacterial Drug Discovery: Using 1-Deacetylnimbolinin B as the Nimbolinin-Class Starting Point

With a reported IC50 of 6 μM and MIC of 24 μM against Mycobacterium tuberculosis H37Ra, 1-deacetylnimbolinin B represents the only quantitatively characterized antitubercular lead within the nimbolinin subclass [1]. Medicinal chemistry programs targeting tuberculosis should use this compound as the parent scaffold for systematic SAR exploration rather than investing in uncharacterized analogs that lack any antimycobacterial data.

Anti-Inflammatory Mechanistic Studies Requiring NF-κB Pathway Profiling

Although direct NO production inhibition data for 1-deacetylnimbolinin B itself are not yet published, its closely related 1-O-tigloyl analog (TNB) has been shown to markedly suppress NO and TNF-α production in LPS-stimulated microglia cells via NF-κB and JNK pathway inhibition [1]. 1-Deacetylnimbolinin B, lacking the tigloyl ester, serves as the appropriate deacylated control compound for dissecting the contribution of the C-1 substituent to the anti-inflammatory pharmacophore.

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